(5-Fluoro-1-benzothiophen-2-yl)methanamine hydrochloride
Overview
Description
(5-Fluoro-1-benzothiophen-2-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C9H9ClFNS and its molecular weight is 217.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Serotonin 5-HT1A Receptor-Biased Agonists
- Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, including compounds related to (5-Fluoro-1-benzothiophen-2-yl)methanamine hydrochloride, have been designed as serotonin 5-HT1A receptor-biased agonists. These compounds preferentially activate ERK1/2 phosphorylation, showing promise as antidepressant drug candidates due to their high potency and efficacy in antidepressant-like activity demonstrated in animal models (Sniecikowska et al., 2019).
Development of Biased Agonists
- Research in 5-HT1A receptor drug discovery has highlighted the need for selective and efficacious biased agonists targeting specific brain regions to mediate therapeutic activity without triggering side effects. The compound NLX-101, a 1-(1-benzoylpiperidin-4-yl)methanamine derivative, exhibits potent antidepressant-like and procognitive properties in animal models, indicating the potential of these derivatives in treating central nervous system disorders (Sniecikowska et al., 2019).
Synthesis of Benzimidazoles
- The synthesis of a new series of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, derived from reactions involving compounds similar to this compound, showcases advancements in medicinal chemistry. These compounds have been identified using spectroscopic and analytical techniques, indicating their potential in drug development (Menteşe et al., 2015).
Antipsychotic Potential
- Studies on benzyl-dimethyl-silyl-methanamine derivatives, which are structurally related to this compound, have shown potent time-dependent inhibition of rat brain MAO-B. These findings suggest their potential use as anti-Parkinsonian agents (Danzin et al., 1989).
Cytotoxic Agents
- A series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, synthesized through one-pot reactions involving related compounds, displayed significant cytotoxic activity against various cancer cell lines. This highlights the potential of these derivatives in cancer treatment (Ramazani et al., 2014).
Properties
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNS.ClH/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;/h1-4H,5,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGVKSGPPAIUIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(S2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55810-76-9 | |
Record name | Benzo[b]thiophene-2-methanamine, 5-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55810-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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